tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Description
tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a fluorine atom, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C16H22FNO3 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl N-[(5R)-1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-12-7-5-4-6-11-10(12)8-9-13(19)14(11)17/h8-9,12,19H,4-7H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChI Key |
USNHCOIUTRHBSZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC2=C1C=CC(=C2F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The intermediate is then subjected to further reactions to introduce the fluorine and hydroxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as palladium may be employed to facilitate specific steps in the reaction sequence .
Chemical Reactions Analysis
- Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
- Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
- Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
- Oxidation: Formation of a ketone or aldehyde.
- Reduction: Regeneration of the hydroxy group.
- Substitution: Formation of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its carbamate group can inhibit certain enzymes, providing insights into enzyme mechanisms .
Medicine: Its ability to interact with biological targets makes it a candidate for designing enzyme inhibitors or other therapeutic agents .
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction is crucial in studying enzyme functions and designing inhibitors .
Comparison with Similar Compounds
- tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines .
- tert-Butyl ®-piperidin-3-ylcarbamate: Another carbamate with a piperidine ring, used in organic synthesis .
Uniqueness: The presence of the fluorine and hydroxy groups in tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate makes it more versatile and reactive compared to simpler carbamates. These functional groups allow for a wider range of chemical reactions and applications .
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